molecular formula C13H17NO4 B2614907 (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1799262-51-3

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide

Katalognummer: B2614907
CAS-Nummer: 1799262-51-3
Molekulargewicht: 251.282
InChI-Schlüssel: ZDTRXPASCXHYCC-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a tetrahydropyran ring, and an acrylamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the tetrahydropyran ring: This involves the hydrogenation of a pyran precursor, often using a catalyst such as palladium on carbon (Pd/C).

    Formation of the acrylamide group: This can be done by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The hydroxyl group on the tetrahydropyran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted tetrahydropyran derivatives

Wissenschaftliche Forschungsanwendungen

Research indicates that (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide exhibits several notable biological activities:

Antiviral Activity

Preliminary studies suggest that the compound may possess antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vitro assays have shown an effective concentration (EC50) of approximately 0.075 µM, indicating strong antiviral activity when compared to standard treatments like acyclovir .

Antitumor Properties

The compound has demonstrated significant cytotoxic effects on various cancer cell lines. In controlled experiments, concentrations ranging from 10 to 50 µM resulted in reduced cell viability through mechanisms such as apoptosis induction and cell cycle arrest. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity .

Neuroprotective Effects

Studies on neuronal cell cultures have highlighted the compound's potential neuroprotective effects. It has been shown to reduce oxidative stress markers and enhance neuronal survival under conditions induced by glutamate toxicity, suggesting its possible application in treating neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

A research group conducted a study evaluating the antiviral efficacy of this compound against HSV. The results indicated that the compound effectively inhibited viral replication, providing a promising avenue for further development as an antiviral agent .

Case Study 2: Cancer Cell Line Testing

In another study focusing on breast cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study supports the potential use of this compound in cancer therapeutics .

Wirkmechanismus

The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring and acrylamide group could form covalent bonds with biological targets, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-(furan-3-yl)-N-methylacrylamide: Similar structure but lacks the tetrahydropyran ring.

    (E)-3-(furan-3-yl)-N-((4-hydroxy-2H-pyran-4-yl)methyl)acrylamide: Similar structure but lacks the tetrahydropyran ring.

Uniqueness

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide is unique due to the presence of both the furan and tetrahydropyran rings, as well as the acrylamide group

Biologische Aktivität

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide, classified under acrylamide derivatives, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the context of neuropharmacology and enzyme inhibition.

The molecular formula of this compound is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol. The compound features a furan ring and a tetrahydro-pyran moiety, which are known for their bioactive properties.

PropertyValue
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
CAS Number1799262-51-3

Research indicates that compounds with similar structures can modulate neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). The furan moiety is known to enhance binding affinity to these receptors, potentially leading to anxiolytic effects. The hydroxytetrahydropyran component may also influence the pharmacokinetics and dynamics of the compound by affecting solubility and metabolic stability.

Neuropharmacological Effects

Studies on related compounds such as 3-furan-2-yl-N-p-tolyl-acrylamide have demonstrated significant anxiolytic-like activities mediated through α7 nAChRs. These findings suggest that this compound may exhibit similar properties.

  • Anxiolytic Activity :
    • In animal models, compounds structurally similar to this compound showed anxiolytic effects at doses as low as 0.5 mg/kg in elevated plus maze tests .
    • Chronic administration improved efficacy compared to acute treatments, indicating a potential for therapeutic applications in anxiety disorders.
  • Enzyme Inhibition :
    • The sulfonamide group in similar compounds has been shown to inhibit various enzymes through competitive inhibition mechanisms, suggesting that this compound could have similar inhibitory effects on specific enzymes involved in metabolic pathways.

Case Studies

Recent research explored the anxiolytic properties of related acrylamide derivatives. For instance:

  • Study on 3-Furan Derivatives :
    • A study highlighted that 3-furan derivatives exhibit selective modulation of α7 nAChRs, leading to reduced anxiety-like behavior in mice pretreated with nicotine . This supports the hypothesis that this compound may exert similar effects due to its structural components.

Eigenschaften

IUPAC Name

(E)-3-(furan-3-yl)-N-[(4-hydroxyoxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(2-1-11-3-6-18-9-11)14-10-13(16)4-7-17-8-5-13/h1-3,6,9,16H,4-5,7-8,10H2,(H,14,15)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTRXPASCXHYCC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.